,4,5,6-Tetrafluorophthalic acid (TFPA) serves as a valuable building block for the synthesis of various polycarboxylic acids due to the presence of two carboxylic acid functional groups and the electron-withdrawing effect of the fluorine atoms. These polycarboxylic acids find applications in various fields, including:
Studies have shown that TFPA exhibits antimicrobial activity against various bacterial and fungal strains. The mechanism of action is not fully understood, but it is believed to involve disruption of the cell membrane and inhibition of essential enzymes []. However, further research is needed to determine the effectiveness and potential applications of TFPA as an antimicrobial agent.
Tetrafluorophthalic acid is an aromatic compound characterized by the presence of four fluorine atoms attached to the phthalic acid structure. Its chemical formula is C₈H₂F₄O₄, and it exists primarily in the form of two isomers: 3,4,5,6-tetrafluorophthalic acid and 2,3,4,5-tetrafluorophthalic acid. The incorporation of fluorine atoms enhances its chemical stability and alters its physical properties, making it a subject of interest in various chemical applications.
Tetrafluorophthalic acid stands out due to its balance of stability and reactivity, making it suitable for diverse applications while retaining desirable physical properties influenced by its fluorinated structure.
Several methods exist for synthesizing tetrafluorophthalic acid:
Tetrafluorophthalic acid has several applications across various fields:
Research on interaction studies involving tetrafluorophthalic acid focuses primarily on its reactivity with other compounds rather than direct biological interactions. The decarboxylation process indicates potential pathways for further functionalization in organic synthesis . Additionally, its role as a precursor in polymer synthesis highlights its importance in material interactions.
Tetrafluorophthalic acid shares structural similarities with several other fluorinated aromatic compounds. Below is a comparison highlighting its uniqueness:
Compound | Formula | Notable Characteristics | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
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Tetrafluorobenzoic Acid | C₇H₃F₄O₂ | Lacks the phthalic structure; more straightforward applications in organic synthesis. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Difluorophthalic Acid | C₈H₄F₂O₄ | Contains fewer fluorine atoms; generally less stable than tetrafluorinated variants. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Pentafluorobenzoic Acid | C₇H₃F₅O₂ | Highly reactive due to five fluorine atoms; used in specialized
Tetrafluorophthalic acid is systematically named 3,4,5,6-tetrafluorophthalic acid under IUPAC guidelines. Its molecular structure consists of a benzene ring substituted with four fluorine atoms at the 3, 4, 5, and 6 positions, alongside two carboxylic acid groups at the 1 and 2 positions (Figure 1). Key identifiers include: The compound’s SMILES notation is $$ \text{O=C(O)C1=C(F)C(F)=C(F)C(F)=C1C(=O)O $$, and its InChIKey is YJLVXRPNNDKMMO-UHFFFAOYSA-N. Crystallographic studies reveal a planar aromatic core with hydrogen-bonded carboxylic acid dimers in the solid state. Historical Context of Fluorinated Phthalic Acid DerivativesThe synthesis of fluorinated aromatic compounds began in the mid-19th century with Alexander Borodin’s pioneering work on halogen exchange reactions. However, tetrafluorophthalic acid’s development is tied to advances in direct fluorination methodologies in the 20th century. Early routes involved hazardous reactions, such as the treatment of perchlorophthalide with potassium fluoride at 155–160°C in sulfolane, yielding tetrafluorophthaloyl fluoride, which was subsequently hydrolyzed to the dicarboxylic acid. A breakthrough came with the Amoco process, which optimized catalytic oxidation techniques for p-xylene derivatives. While initially developed for terephthalic acid, this methodology inspired analogous approaches for fluorinated analogs. By the 1990s, improved protocols using sulfur tetrafluoride ($$ \text{SF}4 $$) and hydrogen fluoride ($$ \text{HF} $$) enabled efficient decarboxylation and fluorination of phthalic acid derivatives. For example, heating tetrafluorophthalic acid with $$ \text{SF}4/\text{HF} $$ at 190–300°C produces perfluoro-o-xylene, a key fluorocarbon. Significance in Organofluorine ChemistryTetrafluorophthalic acid’s electron-withdrawing fluorine atoms enhance its utility in designing high-performance materials:
The compound’s reactivity in nucleophilic aromatic substitution and esterification reactions further enables tailored functionalization. For instance, reaction with thionyl chloride ($$ \text{SOCl}_2 $$) yields the corresponding acyl chloride, a precursor for amide and ester derivatives. Molecular Structure and GeometryTetrafluorophthalic acid (3,4,5,6-tetrafluorophthalic acid) possesses the molecular formula C₈H₂F₄O₄ with a molecular weight of 238.09 g/mol [1] [2] [3]. The compound consists of a benzene ring substituted with four fluorine atoms at positions 3, 4, 5, and 6, and two carboxylic acid groups at positions 1 and 2 [1] [4]. The IUPAC Standard InChI identifier is InChI=1S/C8H2F4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16) [4]. The molecular geometry exhibits significant deviations from planarity between the aromatic ring and carboxylic acid groups [5]. Crystallographic analysis reveals that the plane of the carboxylate group is twisted by 19.3(1)° around the C1-C7 bond out of the least-squares plane of the aryl ring [5]. This torsional angle is considerably larger than those observed in non-fluorinated phthalic acid derivatives, indicating the influence of fluorine substitution on molecular conformation [5].
The presence of electronegative fluorine atoms reduces electron density in the aromatic ring system, diminishing conjugation between the aromatic π-system and the carboxyl groups [5]. This electronic effect allows for greater deviations from coplanarity compared to the non-fluorinated analogue [5]. Crystallographic AnalysisCrystal System and Unit Cell ParametersTetrafluorophthalic acid crystallizes in the triclinic space group P1̅ with Z = 1 [5]. The unit cell parameters have been precisely determined through single crystal X-ray diffraction analysis [5].
The crystal structure exhibits colorless block-shaped crystals with dimensions typically measuring 0.36 × 0.22 × 0.18 mm [5]. Recrystallization from water and acetone leads to the formation of a dihydrate form (H₂tfBDC·2H₂O) that crystallizes in the monoclinic space group P2₁/c with Z = 2 [5]. For the dihydrate form, the unit cell parameters are:
Hydrogen Bonding Networks in Solid StateThe solid-state structure of tetrafluorophthalic acid is characterized by extensive hydrogen bonding networks that significantly influence its crystal packing [5]. The anhydrous form exhibits infinite one-dimensional chain structures connected through hydrogen bonds between neighboring carboxylate units [5]. The hydrogen atoms of the hydroxyl groups are disordered over two sites with site occupation factors of 0.5 [5]. These hydrogen bonds form with the following geometric parameters:
In the dihydrate form, water molecules act as bridging agents, creating a complex three-dimensional hydrogen bonding network [5]. The water molecules facilitate stronger hydrogen bonding interactions with O-H···O distances of 1.59(2) Å, 1.89(2) Å, and 1.95(2) Å [5]. The crystal packing also features short intermolecular contacts between fluorine atoms and aromatic carbons, with F-C distances ranging from 2.979(2) Å to 3.109(2) Å [5]. These secondary interactions contribute to the overall stability of the crystal structure [5]. Spectroscopic PropertiesNuclear Magnetic Resonance Spectroscopy (Fluorine-19 and Carbon-13)Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides distinctive characterization of tetrafluorophthalic acid due to the four equivalent fluorine atoms [5] [6]. The ¹⁹F Nuclear Magnetic Resonance spectrum in acetone-d₆ exhibits a singlet at -140.75 ppm, representing the F2,3,5,6 fluorine atoms [5]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the molecular framework with characteristic chemical shifts [5]. In acetone-d₆ solvent, the spectrum displays:
The large one-bond carbon-fluorine coupling constant of 253.1 Hz is characteristic of direct C-F bonds in aromatic systems [5]. The tetrafluorobenzene ring carbons appear as complex multiplets due to the multiple fluorine-carbon coupling interactions [6]. Mass SpectrometryMass spectrometric analysis of tetrafluorophthalic acid provides molecular ion identification and fragmentation patterns [4]. The molecular ion peak appears at m/z 238, corresponding to the molecular weight of C₈H₂F₄O₄ [4]. Electron ionization mass spectrometry reveals characteristic fragmentation pathways typical of fluorinated aromatic carboxylic acids [4]. The National Institute of Standards and Technology mass spectral database contains reference spectra for tetrafluorophthalic acid, facilitating compound identification and purity assessment [4]. The fragmentation pattern shows loss of carboxylic acid groups and fluorine atoms under electron impact conditions [4].Vibrational SpectroscopyInfrared spectroscopy of tetrafluorophthalic acid exhibits characteristic absorption bands corresponding to functional group vibrations [7] [8]. The spectrum displays prominent features in several regions: The carboxylic acid carbonyl stretching vibrations appear in the region around 1700-1750 cm⁻¹, characteristic of C=O bonds in carboxylic acids [7]. The broad O-H stretching vibrations of carboxylic acid groups manifest in the 2500-3300 cm⁻¹ region [7]. Carbon-fluorine stretching vibrations occur in the fingerprint region between 1000-1300 cm⁻¹, providing definitive identification of the fluorinated aromatic system [7]. The aromatic C=C stretching vibrations appear around 1400-1600 cm⁻¹ [7]. Gas phase infrared spectroscopy has been conducted and archived in the National Institute of Standards and Technology database, providing reference spectra for analytical comparison [7]. The vibrational frequencies are influenced by the electron-withdrawing effects of the fluorine substituents, resulting in shifts compared to non-fluorinated analogues [7].Physicochemical PropertiesMelting and Boiling PointsTetrafluorophthalic acid exhibits a melting point in the range of 152-156°C according to multiple literature sources [2] [9] [10] [11]. The compound decomposes upon heating rather than exhibiting a true melting point [5]. Thermal analysis reveals that decomposition begins around 220°C and is complete by approximately 290°C [5].
The predicted boiling point is 345.7±42.0°C at 760 mmHg, though this represents a calculated value as the compound decomposes before reaching its boiling point [10]. Thermal decomposition yields 2,3,5,6-tetrafluorobenzoic acid through decarboxylation, releasing carbon dioxide [5] [12]. Solubility ParametersTetrafluorophthalic acid demonstrates limited water solubility, dissolving at a ratio of 85 parts by weight in 100 parts by weight of water at 25°C [14]. The compound shows enhanced solubility in organic solvents, particularly polar protic solvents [11] [15].
The solubility characteristics are influenced by the dual nature of the molecule, containing both hydrophilic carboxylic acid groups and lipophilic fluorinated aromatic regions [17]. The predicted logarithmic partition coefficient (LogP) value is 1.82, indicating moderate lipophilicity [10]. Recrystallization procedures typically employ water-acetone mixtures or hydrochloric acid solutions to obtain pure crystalline material [5] [16]. The formation of the dihydrate from aqueous solutions indicates favorable water-molecule interactions through hydrogen bonding [5]. Thermal Stability and Decomposition PathwaysThermal analysis of tetrafluorophthalic acid reveals distinctive decomposition behavior beginning at approximately 220°C [5]. Differential thermal analysis coupled with thermogravimetry demonstrates complete mass loss by 290°C with an accompanying exothermic signal [5]. The primary decomposition pathway involves decarboxylation to form 2,3,5,6-tetrafluorobenzoic acid with release of carbon dioxide [5] [12] [14]. This process occurs according to the reaction: C₈H₂F₄O₄ → C₇H₂F₄O₂ + CO₂ The decomposition temperature can be influenced by reaction conditions, with acidic media promoting decarboxylation at temperatures between 100-220°C [14]. Under controlled pH conditions (0.7-2.2), selective decarboxylation occurs at 120-195°C [14].
XLogP3 1.4
Melting Point
163.0 °C
GHS Hazard Statements
Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Other CAS
652-03-9
Wikipedia
Tetrafluorophthalic acid
Dates
Modify: 2023-08-15
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